4-fluoro-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzamide
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Overview
Description
4-fluoro-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzamide is a complex organic compound that belongs to the class of benzamides. It is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzamide typically involves the following steps:
Formation of 4-fluorobenzoic acid: This is achieved by the fluorination of benzoic acid.
Condensation Reaction: The carboxy group of 4-fluorobenzoic acid is condensed with the primary amino group of 2-[4-(2-methoxyphenyl)piperazin-1-yl]ethylamine to form the benzamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-fluoro-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly as a serotonergic agonist.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzamide involves its interaction with serotonin receptors. It acts as a potent selective 5-HT1A receptor full agonist, which means it can mimic the effects of serotonin by stimulating the physiological activity at these receptors . This interaction can lead to anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide: This compound also acts as a serotonergic agonist and shares a similar benzamide structure.
N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester: This compound has similar neuroprotective properties and is studied for its potential in treating neurotoxicity.
Uniqueness
4-fluoro-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to act as a selective 5-HT1A receptor full agonist sets it apart from other similar compounds.
Properties
Molecular Formula |
C24H24FN3O4S |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
4-fluoro-N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]benzamide |
InChI |
InChI=1S/C24H24FN3O4S/c1-32-23-5-3-2-4-22(23)27-14-16-28(17-15-27)33(30,31)21-12-10-20(11-13-21)26-24(29)18-6-8-19(25)9-7-18/h2-13H,14-17H2,1H3,(H,26,29) |
InChI Key |
GAPURPMLLLNNMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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